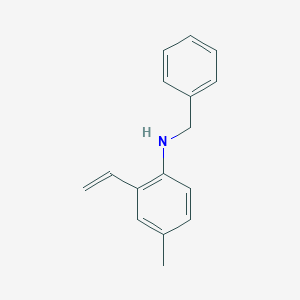
N-benzyl-2-ethenyl-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-ethenyl-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyl group, an ethenyl group, and a methyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-ethenyl-4-methylaniline can be achieved through several synthetic routesThe methyl group can be introduced via a methylation reaction using methanol and a suitable catalyst, such as cyclometalated ruthenium complexes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. These processes often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-2-ethenyl-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) and aluminum chloride (AlCl₃) are used in halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
N-benzyl-2-ethenyl-4-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes
Mecanismo De Acción
The mechanism of action of N-benzyl-2-ethenyl-4-methylaniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the benzyl, ethenyl, and methyl groups can influence its binding affinity and specificity. Detailed mechanistic studies are required to fully understand its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-N-methylaniline: Similar in structure but lacks the ethenyl group.
N-benzyl-4-methylaniline: Similar but without the ethenyl group.
N-methyl-N-benzylaniline: Similar but with different positioning of the methyl and benzyl groups
Uniqueness
N-benzyl-2-ethenyl-4-methylaniline is unique due to the presence of the ethenyl group, which can impart different chemical reactivity and potential applications compared to its analogs. The combination of benzyl, ethenyl, and methyl groups makes it a versatile compound for various synthetic and research purposes.
Propiedades
Número CAS |
809231-07-0 |
|---|---|
Fórmula molecular |
C16H17N |
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
N-benzyl-2-ethenyl-4-methylaniline |
InChI |
InChI=1S/C16H17N/c1-3-15-11-13(2)9-10-16(15)17-12-14-7-5-4-6-8-14/h3-11,17H,1,12H2,2H3 |
Clave InChI |
SMQIJCFBJXLOAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NCC2=CC=CC=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


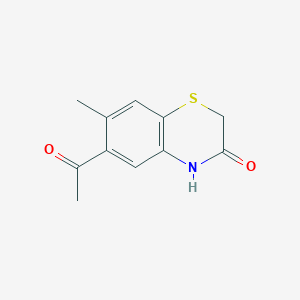

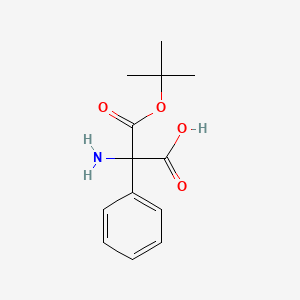

![3-Pyridinol, 5-(7-azabicyclo[2.2.1]hept-2-en-2-ylmethyl)-](/img/structure/B14232021.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-ol](/img/structure/B14232041.png)
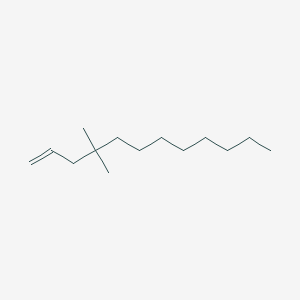
stannane](/img/structure/B14232048.png)
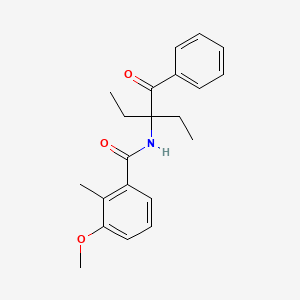

![1H-Indole-2-carboxamide, 5-chloro-3-[(2,6-dichlorophenyl)sulfonyl]-](/img/structure/B14232078.png)
![4-[1-(4-phenylbutyl)-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B14232085.png)

